molecular formula C9H7ClN2O2 B2368352 6-Chloro-4-hydroxy-1-methyl-1,7-naphthyridin-2(1H)-one CAS No. 1935435-26-9

6-Chloro-4-hydroxy-1-methyl-1,7-naphthyridin-2(1H)-one

Cat. No. B2368352
CAS RN: 1935435-26-9
M. Wt: 210.62
InChI Key: GKRYFSMDCSGVIG-UHFFFAOYSA-N
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Description

6-Chloro-4-hydroxy-1-methyl-1,7-naphthyridin-2(1H)-one is a chemical compound belonging to the class of organic compounds known as naphthyridinones. It is a white, crystalline solid that has a molecular weight of 214.62 g/mol and a melting point of 238-240°C. It is soluble in water, methanol, and ethanol. 6-Chloro-4-hydroxy-1-methyl-1,7-naphthyridin-2(1H)-one is a versatile compound, with a wide range of applications in scientific research and laboratory experiments.

Scientific Research Applications

Spectroscopic Studies

Research by Santo et al. (2003) explored the solvatochromism in derivatives of 1,6- and 1,7-naphthyridines, including related compounds to 6-Chloro-4-hydroxy-1-methyl-1,7-naphthyridin-2(1H)-one. They analyzed the relative stabilities of isomers and their interaction with solvents, contributing significantly to understanding solvent effects on naphthyridine derivatives' spectroscopic properties (Santo et al., 2003).

Synthetic Methods

Montoir et al. (2014) described a practical synthesis of 7-chloro-3-iodo-1-methyl-1,6-naphthyridin-2(1H)-one, which is structurally similar to the compound . Their work highlights sequential, site-selective Suzuki–Miyaura cross-coupling reactions, offering insights into synthesizing highly functionalized 1,6-naphthyridones (Montoir et al., 2014).

Biological Applications

A study by Thompson et al. (2000) investigated 7-substituted 3-(2,6-dichlorophenyl)-1,6-naphthyridin-2(1H)-ones, which are close analogs to the specified compound. These derivatives have shown potential as selective inhibitors of protein tyrosine kinases, particularly for c-Src, highlighting their relevance in biochemical and medicinal research (Thompson et al., 2000).

Anticancer Drug Synthesis

Research by Zhang et al. (2019) on 7-chloro-6-fluoro-1-(4-fluorophenyl)-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid, related to the compound , underscores its importance as an intermediate in synthesizing biologically active anticancer drugs. This study offers valuable insights into the synthesis methods and optimization for related naphthyridine derivatives (Zhang et al., 2019).

properties

IUPAC Name

6-chloro-4-hydroxy-1-methyl-1,7-naphthyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2O2/c1-12-6-4-11-8(10)2-5(6)7(13)3-9(12)14/h2-4,13H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKRYFSMDCSGVIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C=C(C2=CC(=NC=C21)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Chloro-4-hydroxy-1-methyl-1,7-naphthyridin-2(1H)-one

CAS RN

1935435-26-9
Record name 6-chloro-4-hydroxy-1-methyl-1,2-dihydro-1,7-naphthyridin-2-one
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